molecular formula C8H12O2 B14735110 Hex-1-yn-3-yl acetate CAS No. 6295-64-3

Hex-1-yn-3-yl acetate

Cat. No.: B14735110
CAS No.: 6295-64-3
M. Wt: 140.18 g/mol
InChI Key: HCRMZISIVJPGSJ-UHFFFAOYSA-N
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Description

Hex-1-yn-3-yl acetate is an organic compound with the molecular formula C8H12O2. It is an ester derived from the reaction of hex-1-yn-3-ol and acetic acid. This compound is known for its unique structure, which includes both an alkyne and an ester functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-1-yn-3-yl acetate can be synthesized through the esterification of hex-1-yn-3-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Hex-1-yn-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

Hex-1-yn-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hex-1-yn-3-yl acetate involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in biochemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Hex-1-yn-3-yl acetate can be compared with other similar compounds, such as:

    Hex-3-en-1-yl acetate: This compound has a similar ester functional group but contains an alkene instead of an alkyne.

    Hex-1-yn-3-ol: The alcohol precursor of this compound, which lacks the ester group.

    Hex-1-yn-3-yl propionate: A similar ester compound with a different carboxylic acid component.

Uniqueness: this compound’s uniqueness lies in its combination of an alkyne and an ester functional group, which allows it to participate in a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various complex molecules and the study of different biochemical pathways.

Properties

CAS No.

6295-64-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

hex-1-yn-3-yl acetate

InChI

InChI=1S/C8H12O2/c1-4-6-8(5-2)10-7(3)9/h2,8H,4,6H2,1,3H3

InChI Key

HCRMZISIVJPGSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)OC(=O)C

Origin of Product

United States

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